molecular formula C13H13F2NO4 B7590436 1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid

1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid

Cat. No. B7590436
M. Wt: 285.24 g/mol
InChI Key: FQBKUZNXWLTBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid (DFB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a piperidine derivative with a molecular formula of C12H11F2NO3 and a molecular weight of 261.22 g/mol.

Mechanism of Action

1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid exerts its biological activities through multiple mechanisms of action. One of the main mechanisms involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid offers several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, such as its limited solubility in water and some organic solvents, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid. One area of interest is the development of new this compound derivatives with improved pharmacological properties. Another area is the investigation of the molecular mechanisms underlying this compound's biological activities. Additionally, this compound's potential applications in materials science warrant further exploration. Overall, this compound represents a promising compound with diverse applications in scientific research.

Synthesis Methods

1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,5-difluoroaniline with ethyl 4-chloroacetoacetate to form 2,5-difluoro-N-(ethoxycarbonyl)aniline. This intermediate product is then reacted with 1,4-dioxane-2,5-dione in the presence of sodium ethoxide to produce this compound.

Scientific Research Applications

1-(2,5-Difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug development, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective activities. In drug development, this compound has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties. In materials science, this compound has been utilized as a building block for the synthesis of functionalized polymers with unique properties.

properties

IUPAC Name

1-(2,5-difluorobenzoyl)-4-hydroxypiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-8-1-2-10(15)9(7-8)11(17)16-5-3-13(20,4-6-16)12(18)19/h1-2,7,20H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBKUZNXWLTBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)O)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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